molecular formula C7H6ClF2NO B2916921 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol CAS No. 2091300-58-0

1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol

Cat. No.: B2916921
CAS No.: 2091300-58-0
M. Wt: 193.58
InChI Key: YRSNVXSLXLCCMZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloropyridine ring and a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol typically involves the reaction of 2-chloropyridine with difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the difluoroethanol, followed by nucleophilic substitution on the 2-chloropyridine .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 1-(2-chloropyridin-4-yl)-2,2-difluoroacetaldehyde.

    Reduction: Formation of 1-(2-chloropyridin-4-yl)-2,2-difluoromethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoroethanol moiety may enhance its binding affinity and specificity. Detailed pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

    1-(2-Chloropyridin-4-yl)ethanol: Lacks the difluoro groups, resulting in different chemical properties.

    2-Chloro-4-acetylpyridine: Contains an acetyl group instead of the difluoroethanol moiety.

    2-Chloro-4-methylpyridine: Features a methyl group, leading to distinct reactivity.

Uniqueness: 1-(2-Chloropyridin-4-yl)-2,2-difluoroethanol is unique due to the presence of both the chloropyridine ring and the difluoroethanol moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-3-4(1-2-11-5)6(12)7(9)10/h1-3,6-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNVXSLXLCCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(C(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091300-58-0
Record name 1-(2-chloropyridin-4-yl)-2,2-difluoroethan-1-ol
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